molecular formula C₁₈H₁₈ClNO₂S B1144709 Zotepine S-Oxide CAS No. 78105-23-4

Zotepine S-Oxide

Cat. No.: B1144709
CAS No.: 78105-23-4
M. Wt: 347.86
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zotepine S-Oxide is a derivative of zotepine, an atypical antipsychotic drug primarily used in the treatment of schizophrenia. Zotepine itself is known for its efficacy in managing both positive and negative symptoms of schizophrenia, but its poor solubility and bioavailability have limited its therapeutic potential. This compound is a metabolite of zotepine, formed through the oxidation of the sulfur atom in the thiepin ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zotepine S-Oxide typically involves the oxidation of zotepine. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to prevent over-oxidation.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to isolate and purify the final product.

Types of Reactions:

    Oxidation: this compound is formed through the oxidation of zotepine. This reaction can be catalyzed by various oxidizing agents.

    Reduction: this compound can be reduced back to zotepine using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, acetonitrile, ethanol.

Major Products Formed:

    Oxidation: this compound.

    Reduction: Zotepine.

    Substitution: Various zotepine derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: Zotepine S-Oxide is used as a reference compound in analytical chemistry to study the metabolic pathways of zotepine. It is also used in the development of new synthetic methods for the preparation of thiepin derivatives.

Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of zotepine. It helps in understanding the metabolic fate of zotepine in the body and its interaction with various biological targets.

Medicine: this compound is investigated for its potential therapeutic effects in the treatment of schizophrenia and other psychiatric disorders. It is also used in clinical studies to evaluate the safety and efficacy of zotepine and its metabolites.

Industry: In the pharmaceutical industry, this compound is used in the quality control and formulation development of zotepine-based medications. It is also used in the development of new drug delivery systems to enhance the bioavailability of zotepine.

Comparison with Similar Compounds

    Clozapine: Another atypical antipsychotic with a similar mechanism of action but different side effect profile.

    Olanzapine: Shares similar receptor binding properties but has a different chemical structure.

    Quetiapine: Also targets dopamine and serotonin receptors but is structurally distinct.

Uniqueness: Zotepine S-Oxide is unique in its specific metabolic pathway and the formation of an S-oxide metabolite, which is not commonly observed in other antipsychotic drugs. This unique metabolic profile contributes to its distinct pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

78105-23-4

Molecular Formula

C₁₈H₁₈ClNO₂S

Molecular Weight

347.86

Synonyms

2-[(8-Chloro-5-oxidodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine;  2-[(8-Chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine S-Oxide;  Dibenzo[b,f]thiepin Ethanamine derivative_x000B_

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.